molecular formula C25H25N5O B12426655 N88C2T6Ybp

N88C2T6Ybp

Cat. No.: B12426655
M. Wt: 410.5 g/mol
InChI Key: PREPVVXBTJBVOZ-JVVVGQRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :

    Radionuclide Production: Carbon-11 is produced using a cyclotron.

    Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.

    Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.

    Post-production Procedures: This involves rinsing and quality control of the final product.

Chemical Reactions Analysis

MK-6884-11C undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.

Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .

Scientific Research Applications

MK-6884-11C has several scientific research applications, including :

    Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.

    Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.

    Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.

Properties

Molecular Formula

C25H25N5O

Molecular Weight

410.5 g/mol

IUPAC Name

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1

InChI Key

PREPVVXBTJBVOZ-JVVVGQRLSA-N

Isomeric SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4

Canonical SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4

Origin of Product

United States

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